molecular formula C5H11F3O3SSi B1334205 (Trimethylsilyl)methyl trifluoromethanesulfonate CAS No. 64035-64-9

(Trimethylsilyl)methyl trifluoromethanesulfonate

Cat. No. B1334205
CAS RN: 64035-64-9
M. Wt: 236.29 g/mol
InChI Key: VMDMAAJZSXXCQV-UHFFFAOYSA-N
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Description

(Trimethylsilyl)methyl trifluoromethanesulfonate is a chemical compound that has been studied for its utility in various organic synthesis reactions. It is known for its role in promoting ring-opening reactions of oxiranes, acting as a precursor to o-benzyne, and catalyzing acylation reactions of alcohols with acid anhydrides . Its derivatives have been used as precursors for generating o-quinodimethanes , and it has been compared with other carbonyl activators for its effectiveness .

Synthesis Analysis

The synthesis of (trimethylsilyl)methyl trifluoromethanesulfonate derivatives can be achieved through a gram-scale preparation starting from phenol, which ultimately delivers the desired silyltriflate in a significant overall yield . Another study reports the preparation of tris(trimethylsilyl)sulfonium and methylbis(trimethylsilyl)sulfonium ions, which are related to the compound , by reacting trimethylsilane with a trityl tetrakis(pentafluorophenyl)borate in the presence of precursor sulfides .

Molecular Structure Analysis

The molecular structure of trimethylsilyl trifluoromethanesulfonate has been determined in the gas phase using electron-diffraction data, supplemented by ab initio and DFT calculations. The studies reveal that only one gauche conformer is possible by rotating about the O–S bond, influenced by the anomeric effect, which is a stereoelectronic interaction .

Chemical Reactions Analysis

This compound is known to promote ring-opening reactions of oxiranes, with the reaction course being highly affected by the structures and substitution patterns of the substrates . It also catalyzes the isomerization of nucleosides, demonstrating its versatility in organic synthesis . Furthermore, it has been shown to be an excellent catalyst for the acylation of alcohols with acid anhydrides, outperforming standard conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (trimethylsilyl)methyl trifluoromethanesulfonate are closely related to its reactivity in organic synthesis. Its ability to act as a catalyst in various reactions suggests that it has significant electrophilic character, which is essential for its role in acylation and ring-opening reactions . Additionally, the comparison of its gas-phase structure with covalent sulfonates provides insights into its stereoelectronic properties . The study of its derivatives, such as the trimethylsilyl esters of bis(perfluoroalkylsulfonylimino)trifluoromethanesulfonic acids, further contributes to understanding its reactivity and strength as an organic acid .

Scientific Research Applications

Preparation of Powerful Lewis Acid

  • Application Summary: TMSOTf is used to prepare a powerful Lewis acid, difluoroboron triflate etherate, in an acetonitrile solvent .

Dieckmann-like Cyclization of Ester-Imides and Diesters

  • Application Summary: TMSOTf is used as a reagent in a Dieckmann-like cyclization of ester-imides and diesters .

Conversion of Carbonyl Compounds to their Enol Ethers

  • Application Summary: TMSOTf is used in the conversion of carbonyl compounds to their enol ethers .

Activation of Ketones and Aldehydes

  • Application Summary: TMSOTf is mainly used to activate ketones and aldehydes in organic synthesis .

Preparation of Silyl Enol Ethers

  • Application Summary: TMSOTf is used for the preparation of silyl enol ethers .
  • Methods of Application: The specific experimental procedures and technical details would depend on the exact reaction conditions and the nature of the other reactants. Generally, TMSOTf would be mixed with the esters of α-diazoacetoacetic acid under controlled conditions to induce the formation of silyl enol ethers .

Copper-Catalyzed Asymmetric Allylic Alkylation

  • Application Summary: TMSOTf has been used in combination with boron trifluoride etherate for the copper-catalyzed asymmetric allylic alkylation (AAA) of allyl bromides, chlorides, and ethers with organolithium reagents in the presence of a chiral ligand .

Alkylation of Sulfides

  • Application Summary: TMSOTf is used to activate benzyl and allyl ethers for the alkylation of sulfides .

Deprotection of Boc-protected Amines

  • Application Summary: Deprotection of Boc-protected amines can be achieved using trimethylsilyl trifluoromethanesulfonate and triethylamine or 2,6-lutidine .

Replacement of Metal-Halogen Bonds

  • Application Summary: TMSOTf is also a useful reagent to replace metal-halogen bonds with a covalent M-O (SO2CF3) bond, the by-product being the highly volatile TMSCl which is easily removed .

Safety And Hazards

“(Trimethylsilyl)methyl trifluoromethanesulfonate” is considered hazardous . It is flammable and causes severe skin burns and eye damage . It may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

trimethylsilylmethyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F3O3SSi/c1-13(2,3)4-11-12(9,10)5(6,7)8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDMAAJZSXXCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)COS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375381
Record name (Trimethylsilyl)methyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Trimethylsilyl)methyl trifluoromethanesulfonate

CAS RN

64035-64-9
Record name (Trimethylsilyl)methyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Trimethylsilyl)methyl Trifluoromethanesulfonate [Trimethylsilylmethylating Reagent]
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Trimethylsilyl)methyl trifluoromethanesulfonate
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(Trimethylsilyl)methyl trifluoromethanesulfonate
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(Trimethylsilyl)methyl trifluoromethanesulfonate

Citations

For This Compound
35
Citations
RF Cunico, HS Gill - Organometallics, 1982 - ACS Publications
The reaction of methoxymethyllithium with chlorotrimethylsilane was used to prepare (trimethyl-silyl) methyl methyl ether (1). The reaction of 1 with chlorotrimethylsilane and sodium …
Number of citations: 10 pubs.acs.org
KK Wang, KE Yang - Tetrahedron letters, 1987 - Elsevier
Allylsilanes or β-(trimethylsilyl)ketones were prepared by treating lithium 1-alkynyltrialkylborates with (trimethylsilyl)methyl trifluoromethanesulfonate followed by protonolysis or oxidation…
Number of citations: 11 www.sciencedirect.com
P Magnus, G Roy - Organometallics, 1982 - ACS Publications
MeS R2 metal is lithium, since the synthesis of these reagents most frequently involves hydrogen-metal exchange using an alkyllithium as the base (Scheme I). A comprehensiverange …
Number of citations: 91 pubs.acs.org
DB Tulshian, M Czarniecki - Journal of the American Chemical …, 1995 - ACS Publications
Griseolic acid A (1) is a member of a family of related structures isolated from the culturebroth of Streptomyces griseoaurantiacusJ Theyhave been shown to be potent, but nonselective, …
Number of citations: 14 pubs.acs.org
EV Jones, D Chen, SW Wright, JI Trujillo… - The Journal of Organic …, 2020 - ACS Publications
In a recent methodological study investigating the synthesis of N-alkoxyazomethine ylides, an unexpected aminal byproduct was generated during our attempt to isolate O-benzyl-N-((…
Number of citations: 2 pubs.acs.org
WK Anderson, AS Milowsky - Journal of Medicinal Chemistry, 1986 - ACS Publications
A series of bis [(carbamoyloxy) methyl] pyrrolines 2-4 were synthesized from either the appropriate-silylated iminium salt, or an aziridine, or a 2H-azirine in a sequence involving 1, 3-…
Number of citations: 3 pubs.acs.org
D Döpp, G Rehmer, H Brüggemann - Chemische Berichte, 1988 - Wiley Online Library
Transient 3H‐indolium‐methanides 3a–d have been generated from the corresponding 2‐substituted 3H‐indoles 1a–d by the N‐(trimethylsilyl)methylation/desilylation method. 3a,b …
RN Butler, MO Cloonan, P McArdle… - Journal of the Chemical …, 1999 - pubs.rsc.org
… Quaternisation of azoles with trimethylsilylmethyl trifluoromethanesulfonate followed by desilylation with CsF, a procedure originally developed with Schiff bases,2,3 has been used to …
Number of citations: 2 pubs.rsc.org
RN Butler, PD McDonald, P McArdle… - Journal of the Chemical …, 1996 - pubs.rsc.org
… Thus with careful monitoring, after the alkylation of the 1,2,3-triazoles 1 in trimethylsilylmethyl trifluoromethanesulfonate as solvent at 100 "C for 5 h, the system was cooled and, without …
Number of citations: 3 pubs.rsc.org
RN Butler, MO Cloonan, JM McMahon… - Journal of the Chemical …, 1999 - pubs.rsc.org
… Alkylation of the 1,2,4-thiadiazole series 1 with trimethylsilylmethyl trifluoromethanesulfonate at 40 C in CH2Cl2 occurred at N-2 giving the compounds 2 (Scheme 1, Table 1). The struc…
Number of citations: 7 pubs.rsc.org

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